molecular formula C14H15ClFN3O3S B12275592 4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole

4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B12275592
M. Wt: 359.8 g/mol
InChI Key: KOOLNVCDHUSTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound with a unique structure that combines a pyrazole ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the various substituents. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Thionyl chloride for chlorination, fluorinating agents for fluorination, and methoxylating agents for methoxylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-{[1-(3-fluoro-4-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15ClFN3O3S

Molecular Weight

359.8 g/mol

IUPAC Name

4-chloro-1-[[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C14H15ClFN3O3S/c1-22-14-3-2-12(4-13(14)16)23(20,21)19-7-10(8-19)6-18-9-11(15)5-17-18/h2-5,9-10H,6-8H2,1H3

InChI Key

KOOLNVCDHUSTMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)Cl)F

Origin of Product

United States

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